Cas no 1799842-56-0 (5-(2-Bromoacetyl)isobenzofuran-1(3H)-one)

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one is a specialized organic compound featuring a bromoacetyl group and a benzofuranone structure. It is highly valued for its potential in organic synthesis, offering versatility in forming carbon-carbon bonds. This compound demonstrates excellent stability, purity, and ease of handling, making it a preferred choice in chemical research and development.
5-(2-Bromoacetyl)isobenzofuran-1(3H)-one structure
1799842-56-0 structure
商品名:5-(2-Bromoacetyl)isobenzofuran-1(3H)-one
CAS番号:1799842-56-0
MF:C10H7BrO3
メガワット:255.064782381058
CID:4705380
PubChem ID:101043811

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one 化学的及び物理的性質

名前と識別子

    • 5-(2-bromoacetyl)isobenzofuran-1(3H)-one
    • FCH4309228
    • starbld0036503
    • 1799842-56-0
    • G65972
    • DB-107031
    • 5-(2-bromoacetyl)-3H-2-benzofuran-1-one
    • SCHEMBL16836076
    • 5-(2-Bromoacetyl)isobenzofuran-1(3H)-one
    • インチ: 1S/C10H7BrO3/c11-4-9(12)6-1-2-8-7(3-6)5-14-10(8)13/h1-3H,4-5H2
    • InChIKey: COTUUCUHJPVLCV-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1C=CC2C(=O)OCC=2C=1)=O

計算された属性

  • せいみつぶんしりょう: 253.95786g/mol
  • どういたいしつりょう: 253.95786g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 43.4

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ふってん: 474.2±45.0 °C at 760 mmHg
  • フラッシュポイント: 240.6±28.7 °C
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one セキュリティ情報

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P021ID5-100mg
5-(2-Bromoacetyl)isobenzofuran-1(3H)-one
1799842-56-0 98%
100mg
$133.00 2024-06-18
1PlusChem
1P021ID5-1g
5-(2-Bromoacetyl)isobenzofuran-1(3H)-one
1799842-56-0 98%
1g
$609.00 2024-06-18
Ambeed
A1421693-1g
5-(2-Bromoacetyl)isobenzofuran-1(3H)-one
1799842-56-0 98%
1g
$690.0 2025-03-04
1PlusChem
1P021ID5-250mg
5-(2-Bromoacetyl)isobenzofuran-1(3H)-one
1799842-56-0 98%
250mg
$232.00 2024-06-18
Ambeed
A1421693-100mg
5-(2-Bromoacetyl)isobenzofuran-1(3H)-one
1799842-56-0 98%
100mg
$146.0 2025-03-04
Ambeed
A1421693-250mg
5-(2-Bromoacetyl)isobenzofuran-1(3H)-one
1799842-56-0 98%
250mg
$256.0 2025-03-04

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one 関連文献

5-(2-Bromoacetyl)isobenzofuran-1(3H)-oneに関する追加情報

Introduction to 5-(2-Bromoacetyl)isobenzofuran-1(3H)-one (CAS No. 1799842-56-0)

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one, identified by its CAS number 1799842-56-0, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic compound features a bromoacetyl substituent attached to an isobenzofuranone backbone, making it a versatile intermediate in synthetic chemistry and a potential candidate for drug development. The structural motif of this molecule combines the reactivity of the acetyl group with the stability of the isobenzofuranone ring, offering unique opportunities for medicinal chemistry applications.

The isobenzofuranone core is a well-studied scaffold in organic synthesis, known for its ability to participate in various cyclization reactions and functional group transformations. The introduction of a bromoacetyl side chain at the 5-position enhances the electrophilicity of the molecule, making it a valuable building block for constructing more complex structures. This property has been exploited in recent years to develop novel bioactive molecules targeting various biological pathways.

In the context of modern drug discovery, 5-(2-Bromoacetyl)isobenzofuran-1(3H)-one has garnered attention due to its potential as a precursor for kinase inhibitors, anticancer agents, and antimicrobial compounds. The bromine atom provides a handle for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl motifs prevalent in many drugs. Additionally, the acetyl group can be further modified into amides or esters, expanding the chemical space available for lead optimization.

Recent studies have highlighted the utility of this compound in designing small-molecule inhibitors targeting protein-protein interactions. For instance, modifications of the isobenzofuranone ring have been shown to enhance binding affinity to specific protein domains, while the bromoacetyl moiety facilitates covalent attachment to target proteins via cysteine residues. Such strategies have been employed in developing targeted therapies for diseases like cancer and inflammatory disorders.

The synthesis of 5-(2-Bromoacetyl)isobenzofuran-1(3H)-one typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the bromination of an isobenzofuranone derivative followed by selective acetylation. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

From a computational chemistry perspective, virtual screening methods have been employed to identify derivatives of 5-(2-Bromoacetyl)isobenzofuran-1(3H)-one with enhanced biological activity. Molecular docking simulations have revealed that structural modifications can fine-tune binding interactions with therapeutic targets. This computational approach accelerates the drug discovery process by prioritizing promising candidates for experimental validation.

The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have demonstrated its efficacy in inhibiting key enzymes involved in cancer progression, such as tyrosine kinases and cyclin-dependent kinases. The ability to modulate these enzymes offers a rational basis for its application in oncology research. Additionally, preliminary data suggest that derivatives of this compound exhibit anti-inflammatory properties by interfering with signaling pathways like NF-κB.

In conclusion, 5-(2-Bromoacetyl)isobenzofuran-1(3H)-one (CAS No. 1799842-56-0) represents a promising scaffold for medicinal chemistry innovation. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an increasingly important role in addressing unmet medical needs.

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